
2,5-Difluoro-4-(propan-2-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(propan-2-yloxy)aniline is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound is characterized by the presence of two fluorine atoms and a propan-2-yloxy group attached to an aniline ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(propan-2-yloxy)aniline typically involves the reaction of 2,5-difluoroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
2,5-Difluoro-4-(propan-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The propan-2-yloxy group also contributes to its unique chemical behavior .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoroaniline
- 3,4-Difluoro-2-(propan-2-yloxy)aniline
- 5-fluoro-2-(propan-2-yloxy)aniline
Uniqueness
2,5-Difluoro-4-(propan-2-yloxy)aniline is unique due to the specific positioning of the fluorine atoms and the propan-2-yloxy group on the aniline ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2,5-difluoro-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5(2)13-9-4-6(10)8(12)3-7(9)11/h3-5H,12H2,1-2H3 |
InChI Key |
FZBQCCOYMLNIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


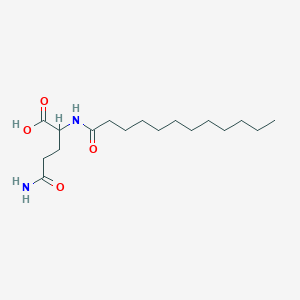
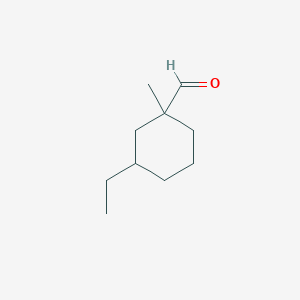
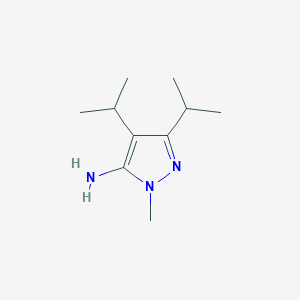
![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
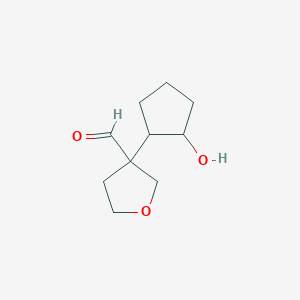
![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13312825.png)
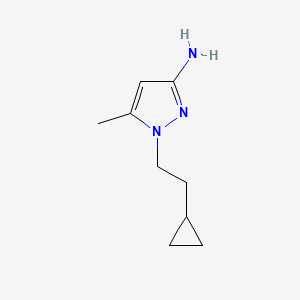
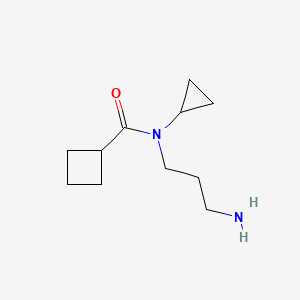
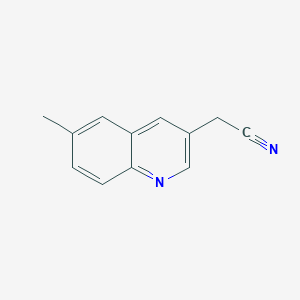
amine](/img/structure/B13312839.png)
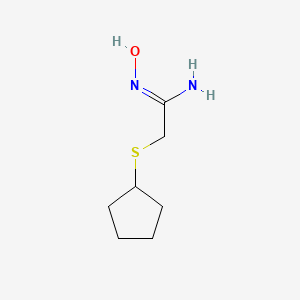
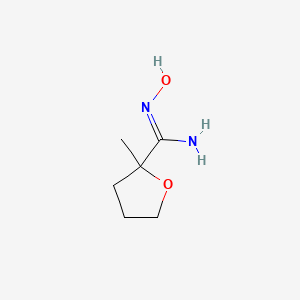
![2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol](/img/structure/B13312857.png)
